molecular formula C6H13NO2 B114748 (2R)-2-(Methoxymethyl)morpholine CAS No. 157791-21-4

(2R)-2-(Methoxymethyl)morpholine

Cat. No. B114748
M. Wt: 131.17 g/mol
InChI Key: ZPELJYYPPKJKBE-ZCFIWIBFSA-N
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Description

“(2R)-2-(Methoxymethyl)morpholine” is a chemical compound with the CAS Number: 157791-21-4 . It has a molecular weight of 131.17 and its IUPAC name is (2R)-2-(methoxymethyl)morpholine .


Synthesis Analysis

The synthesis of “(2R)-2-(Methoxymethyl)morpholine” involves a solution of ®- (~) glycidylmethylether (0.800 g, 10.66 mmol) in methanol (11 mL) being added dropwise to a solution of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL) at 50°C .


Molecular Structure Analysis

The Inchi Code of “(2R)-2-(Methoxymethyl)morpholine” is 1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 . The Inchi Key is ZPELJYYPPKJKBE-ZCFIWIBFSA-N .


Physical And Chemical Properties Analysis

“(2R)-2-(Methoxymethyl)morpholine” is a light yellow to yellow liquid . It should be stored in a refrigerator .

Scientific Research Applications

  • Chiral Synthesis Applications : (2R)-2-(Methoxymethyl)morpholine is used in the chiral synthesis of compounds with potential pharmaceutical applications. For instance, Prabhakaran et al. (2004) discussed the synthesis of compounds that could serve as norepinephrine reuptake inhibitors, which are significant in treating depression (Prabhakaran, Majo, Mann, & Kumar, 2004).

  • Synthesis of Radioligands for PET Imaging : Another application is in the synthesis of radioligands for positron emission tomography (PET) imaging. Lin and Ding (2004) described the synthesis and resolution of a compound derived from (2R)-2-(Methoxymethyl)morpholine, used to study the norepinephrine transporter system in baboons (Lin & Ding, 2004).

  • Analgesic Drug Synthesis : Ahmadi et al. (2011) synthesized new derivatives of (2R)-2-(Methoxymethyl)morpholine to explore their effects on pain perception in rats. These derivatives showed significant analgesic effects, indicating potential applications in pain management (Ahmadi, Khalili, Hajikhani, & Naserbakht, 2011).

  • Cancer Research and Drug Synthesis : The compound has been used in cancer research. For example, Kucińska et al. (2015) studied derivatives of (2R)-2-(Methoxymethyl)morpholine for their potential in photodynamic therapy against cancer cells (Kucińska et al., 2015).

  • Chemical Synthesis and Structural Studies : Singh et al. (2001) focused on the synthesis and crystal structure of a compound derived from (2R)-2-(Methoxymethyl)morpholine, demonstrating its potential in forming complexes with metals like platinum and ruthenium (Singh, Kumar, & Butcher, 2001).

  • Pharmacological Research : The compound's derivatives have been studied for their pharmacological properties. Ong et al. (1998) examined morpholin-2-yl-phosphinic acids, derivatives of (2R)-2-(Methoxymethyl)morpholine, as potent GABA(B) receptor antagonists in the brain (Ong et al., 1998).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

(2R)-2-(methoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELJYYPPKJKBE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437399
Record name (2R)-2-(Methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(Methoxymethyl)morpholine

CAS RN

157791-21-4
Record name (2R)-2-(Methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
牧野拓也, マキノタクヤ - 2021 - toyaku.repo.nii.ac.jp
C 型肝炎ウイルス (HCV) は, 1 本鎖プラス鎖 RNA ゲノムを有するフラビウイルス科に属するウイルスである. 当該ウイルスに起因する C 型肝炎は, 日本における肝疾患の 70-80% を占め, 今日も…
Number of citations: 4 toyaku.repo.nii.ac.jp

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